molecular formula C8H15NO B104756 Ethanol, 2-(diallylamino)- CAS No. 17719-79-8

Ethanol, 2-(diallylamino)-

Cat. No. B104756
CAS RN: 17719-79-8
M. Wt: 141.21 g/mol
InChI Key: NSXPSOZPCYEURW-UHFFFAOYSA-N
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Description

Ethanol, 2-(diallylamino)-, is a chemical compound that is part of a broader class of organic compounds known as amino alcohols. These compounds contain both an amine group and an alcohol group, which can lead to interesting chemical properties and reactivity due to the presence of these functional groups.

Synthesis Analysis

The synthesis of related N-(dialkylaminoalkyl)alcohols has been reported using homogeneously catalyzed hydrogenation of 1,3-oxazolidines, with Rh(I) catalysts showing particular promise for this reaction . Additionally, a method for synthesizing 2-(2-(dialkylamino)ethylamino)ethanols has been developed based on the epoxide ring opening in styrene oxide by N,N-disubstituted ethylenediamines . This method involves the Krasusky rule, which dictates the opening of the oxirane ring at the bond between the oxygen atom and the less substituted carbon atom.

Molecular Structure Analysis

Molecular dynamics simulations have been used to investigate the properties of 2-(dimethylamino)ethanol (DMEA), a compound similar to ethanol, 2-(diallylamino)- . These simulations have shown a strong preference for DMEA to form intramolecular hydrogen bonds, which is likely a property shared by ethanol, 2-(diallylamino)- due to the presence of both amine and alcohol groups. Quantum chemical calculations using density functional theory have also been applied to characterize similar compounds, providing insights into molecular orbital energies, bond lengths, bond angles, and charge distribution .

Chemical Reactions Analysis

The reactivity of amino alcohols can be quite diverse. For instance, 4-dialkylamino-2-hydroxychalcones, which share structural similarities with ethanol, 2-(diallylamino)-, undergo reversible E/Z-photoisomerization and can form flavylium ions in the presence of acid . The reaction of glyoxal with 2-(N-alkylamino)ethanol has been reinvestigated, leading to the formation of condensed 2,3,5,6-dioxazino-dioxane and heterodecalin structures . Furthermore, reactions of vinyl ethers containing an epoxy group with 2-(dialkylamino)ethanols have been explored, demonstrating the potential for hydroxyalkylation involving both hydroxy and amino groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethanol, 2-(diallylamino)-, can be inferred from studies on similar compounds. For example, the force field developed for DMEA has been used to compute coexistence and interfacial properties as well as thermal conductivities, showing excellent agreement with experimental data . The ability of these compounds to form low-dimensional structures such as linear and bifurcated chains has been highlighted, which is driven by the association of molecules via the alcohol group . The characterization of 1,2-diphenyl-2-(1-phenylethylamino)ethanol has provided a theoretical basis for studying the crystal molecular properties of related compounds .

Scientific Research Applications

  • Electrochemiluminescence in Analytical Chemistry : 2-(dibutylamino)ethanol (DBAE), a derivative of Ethanol, 2-(diallylamino)-, has been reported as a more efficient co-reactant than tripropylamine for electrochemiluminescence (ECL) of Ru(bpy)3^2+ systems. This suggests potential applications in analytical chemistry for sensitive detection methods, such as the inhibition of the ECL by dopamine for precise measurements (Xue, Guo, Qiu, Lin, & Chen, 2009).

  • Investigation of Electrogenerated Chemiluminescence : Studies on the electrogenerated chemiluminescence (ECL) of Ru(phen)3^2+/DBAE have revealed that this system exhibits a significant enhancement in ECL emission intensity. This finding is critical for the development of more efficient and sensitive detection technologies in various fields, including environmental monitoring and biochemical analysis (Parveen et al., 2013).

  • Photochemical and Thermal Behaviors of Heterocycles : Ethanol, 2-(diallylamino)- and its derivatives have been studied for their photochemical and thermal behaviors, particularly in nucleophilic solvents like alcohol and diethylamine. This research contributes to our understanding of the stability and reactivity of these compounds, which is crucial for their application in various chemical processes and material science (Sasaki, Kanematsu, & Murata, 1973).

  • Electrochemical Behavior and Cyclization Reactions : The electrochemical behavior of certain derivatives in environments containing ethanol has been explored, leading to insights into the reduction mechanisms and subsequent cyclization reactions. These studies are vital for the development of new synthetic methods in organic chemistry (Hlavatý, Volke, & Manoušek, 1978).

  • Electrochemical Fluorination : The compound's derivatives have been subjected to electrochemical fluorination, providing insights into the yields of various target compounds. This is significant for the development of novel synthetic routes in the field of fluorine chemistry (Takashi et al., 1999).

  • Biosensors for Ethanol Detection : Carboxylated graphene-alcohol oxidase thin films, using derivatives of Ethanol, 2-(diallylamino)-, have been developed for sensitive and rapid detection of ethanol. Such biosensors have applications in various fields, including medical diagnostics, environmental monitoring, and food safety (Kumar, Parashuram, Suhas, & Krishnaiah, 2020).

  • Quantum Chemical Studies for Crystal Property Analysis : Quantum chemical studies of certain derivatives have provided insights into molecular orbital energies, bond lengths, bond angles, and charge distribution. This information is crucial for understanding the crystal properties of these compounds, which is essential for their application in materials science (Zhou Chang-hu, 2013).

  • Mass Spectrometry Standards for Chemical Warfare Agents : Deuterium-labelled derivatives of 2-(dialkylamino)ethanols have been prepared as standards in mass spectrometry for monitoring chemical warfare agents. This is critical for enhancing the accuracy and reliability of chemical detection in defense and security applications (Stýskala et al., 2008).

  • Synthesis and Separation of Structure Isomers : The synthesis of 2-(2-(dialkylamino)ethylamino)ethanols highlights advancements in organic synthesis, specifically in the separation of structural isomers. This has implications for the development of more efficient synthetic strategies in organic and medicinal chemistry (Hoang et al., 2017).

  • Flexible Ethanol Sensors : Flexible sensors developed using derivatives of Ethanol, 2-(diallylamino)- for ethanol detection operate at room temperature. This technology is significant for developing portable and versatile sensors for various applications, including industrial safety and alcohol level monitoring (Arena et al., 2010).

Safety And Hazards

Ethanol, in general, is flammable and poses health risks. It is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system . Due to its highly flammable nature, ethanol carries a substantial risk of causing fires and explosions .

properties

IUPAC Name

2-[bis(prop-2-enyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-5-9(6-4-2)7-8-10/h3-4,10H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXPSOZPCYEURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCO)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938906
Record name 2-[Di(prop-2-en-1-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-(diallylamino)-

CAS RN

17719-79-8
Record name Ethanol, 2-(diallylamino)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[Di(prop-2-en-1-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Rasmussen, PO Norrby - Journal of the American Chemical …, 2003 - ACS Publications
The title reaction has been modeled by a Q2MM force field, allowing for rapid evaluation of several thousand TS conformations. For 10 experimental systems taken from the literature, …
Number of citations: 79 pubs.acs.org

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